Tert-butyl 2,3-diaminopropanoate
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Overview
Description
Tert-butyl 2,3-diaminopropanoate is an organic compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol . It is a derivative of propanoic acid, where the carboxyl group is esterified with a tert-butyl group, and the alpha and beta carbons are substituted with amino groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,3-diaminopropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, and the amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2,3-diaminopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings
Mechanism of Action
The mechanism of action of tert-butyl 2,3-diaminopropanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active amine moieties that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,3-diaminopropanoate dihydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.
Tert-butyl acrylate: A precursor in the synthesis of this compound, with different reactivity and applications.
Uniqueness
This compound is unique due to its dual amino groups and ester functionality, which provide a versatile platform for chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl 2,3-diaminopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDRBINPCQMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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